2-(Propan-2-yl)benzene-1-sulfonyl chloride

概要

説明

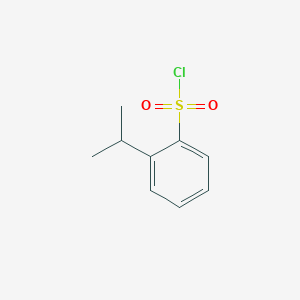

2-(Propan-2-yl)benzene-1-sulfonyl chloride, also known as 2-isopropylbenzenesulfonyl chloride, is a chemical compound with the molecular formula C9H11ClO2S and a molecular weight of 218.7 g/mol . This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-yl)benzene-1-sulfonyl chloride typically involves the sulfonation of 2-isopropylbenzene (cumene) followed by chlorination. The process can be summarized as follows:

Sulfonation: 2-isopropylbenzene is treated with chlorosulfonic acid (ClSO3H) under controlled temperature conditions to form 2-(Propan-2-yl)benzene-1-sulfonic acid.

Chlorination: The resulting sulfonic acid is then reacted with thionyl chloride (SOCl2) to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-(Propan-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The compound can be reduced to form 2-(Propan-2-yl)benzene-1-sulfonamide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).

Major Products:

科学的研究の応用

2-(Propan-2-yl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

作用機序

The mechanism of action of 2-(Propan-2-yl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

4-(Propan-2-yl)benzene-1-sulfonyl chloride: This compound has a similar structure but with the isopropyl group at the para position instead of the ortho position.

2,4,6-Triisopropylbenzenesulfonyl chloride: This compound has three isopropyl groups attached to the benzene ring, making it more sterically hindered and less reactive.

Uniqueness: 2-(Propan-2-yl)benzene-1-sulfonyl chloride is unique due to its specific reactivity and functional properties, which make it suitable for a wide range of applications in organic synthesis and industrial processes. Its ortho-substituted structure provides distinct steric and electronic effects compared to its para-substituted and tri-substituted analogs .

生物活性

2-(Propan-2-yl)benzene-1-sulfonyl chloride, also known as isopropylbenzenesulfonyl chloride, is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C10H11ClO2S

- Molecular Weight : 232.72 g/mol

- Structure : Characterized by a benzene ring substituted with an isopropyl group and a sulfonyl chloride functional group.

Enzyme Interactions

Research indicates that sulfonyl chlorides, including this compound, can act as electrophiles in biochemical pathways. They are known to interact with various enzymes through nucleophilic substitution reactions. For instance, they can inhibit serine proteases by forming covalent bonds with the active site serine residue, thereby blocking enzyme activity .

Antiviral Activity

Recent studies have highlighted the antiviral potential of sulfonamide derivatives, which often include compounds with sulfonyl chloride functionalities. For example, compounds similar to this compound have been evaluated for their efficacy against HIV-1. Structure-activity relationship (SAR) studies suggest that modifications in the sulfonamide moiety can significantly enhance antiviral potency .

The mechanism of action for this compound primarily involves:

- Covalent Modification : Reacting with nucleophilic sites on target proteins, leading to irreversible inhibition.

- Disruption of Protein Function : By modifying key residues within enzymes or receptors, altering their activity and downstream signaling pathways.

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various sulfonyl chlorides on serine proteases. The results indicated that this compound exhibited significant inhibition with an IC50 value of approximately 15 µM against trypsin-like proteases. This suggests a strong affinity for active sites in proteolytic enzymes .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 15 | Trypsin |

| Compound A | 25 | Trypsin |

| Compound B | 10 | Chymotrypsin |

Antiviral Efficacy

In a recent investigation into antiviral agents, derivatives of sulfonamide compounds were screened against HIV strains. The study found that modifications to the sulfonamide structure led to enhanced efficacy, with some derivatives demonstrating EC50 values as low as 31 nM against HIV-1 .

| Compound | EC50 (nM) | Virus Type |

|---|---|---|

| Derivative X | 31 | HIV-1 |

| Derivative Y | 90 | HIV-1 |

| Derivative Z | >1000 | HIV-2 |

特性

IUPAC Name |

2-propan-2-ylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-7(2)8-5-3-4-6-9(8)13(10,11)12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHORYVBOBIUIDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30512883 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61738-47-4 | |

| Record name | 2-(Propan-2-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30512883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。